
(2S,4S)-Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4S)-Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl group. This is followed by the esterification of the carboxyl group with ethanol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and yield of the reaction. The use of automated systems can also help in maintaining consistent reaction conditions and scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4S)-Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of the tert-butoxycarbonyl protecting group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or borane.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can lead to the deprotected amine.
Aplicaciones Científicas De Investigación
(2S,4S)-Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2S,4S)-Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the active amine group. This amine group can then participate in various biochemical pathways, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,4S)-Ethyl 4-amino-piperidine-2-carboxylate
- (2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate
- (2S,4S)-Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate
Uniqueness
The uniqueness of (2S,4S)-Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate lies in its specific stereochemistry and the presence of both an ester and a protected amine group. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C13H24N2O4 |
|---|---|
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
ethyl (2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylate |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-11(16)10-8-9(6-7-14-10)15-12(17)19-13(2,3)4/h9-10,14H,5-8H2,1-4H3,(H,15,17)/t9-,10-/m0/s1 |
Clave InChI |
POCOOFXPUQUFBN-UWVGGRQHSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1C[C@H](CCN1)NC(=O)OC(C)(C)C |
SMILES canónico |
CCOC(=O)C1CC(CCN1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Trifluoromethyl)spiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13149946.png)


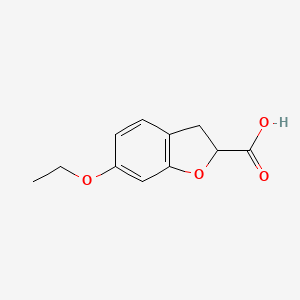
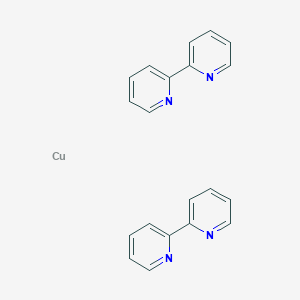
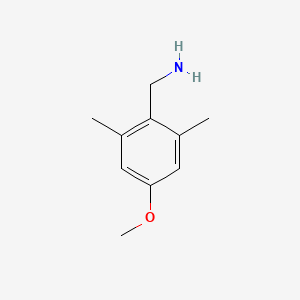
![5'-Nitro-[2,3'-bipyridin]-6'(1'H)-one](/img/structure/B13149969.png)
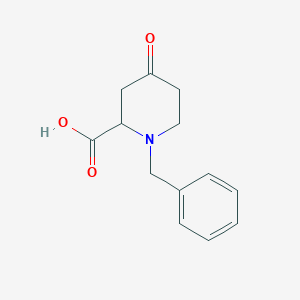
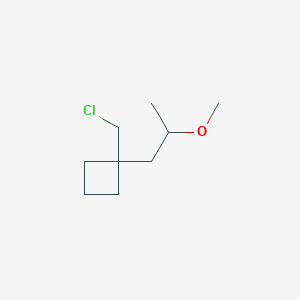

![5,10-Dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]indole](/img/structure/B13150018.png)

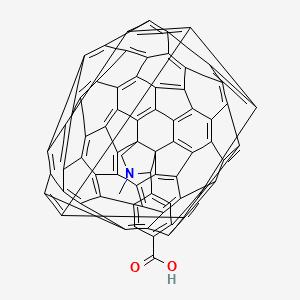
![2-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B13150028.png)
